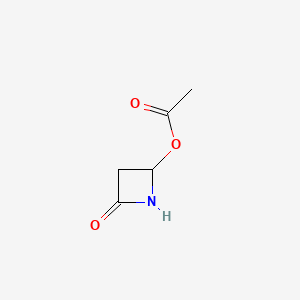

4-Acetoxy-2-azetidinone

Descripción general

Descripción

Synthesis Analysis

4-Acetoxy-2-azetidinone can be synthesized through several methods. A notable approach involves the addition and elimination reactions from vinyl acetate and chlorosulfonyl isocyanate, yielding a 66.6% success rate without the need for separating intermediate compounds (Yao Bo, 2009). Another practical synthesis method suitable for large-scale production avoids tedious and costly separation steps, thereby improving the overall yield and offering a more economical process (Guobin Zhou et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic techniques, including MS, ^1H NMR, and IR, confirming its chemical identity and purity. These techniques provide a detailed understanding of its molecular framework, essential for its application in synthetic chemistry (Yao Bo, 2009).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including electrophilic substitutions and catalytic transformations. For instance, it reacts with organoindium reagents generated in situ from indium and 1,6-dibromo-2,4-hexadiyne to selectively produce 2-azetidinones with a 1,2,4,5-hexatetraen-3-yl group at the C4-position. These reactions facilitate the synthesis of functional group-substituted 2-azetidinones in good yields (Heashim Yu & P. Lee, 2008).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthetic processes. However, specific details on these properties require further research within the available literature to provide a comprehensive understanding.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical reagents, stability under various conditions, and its role as an intermediate in synthesizing complex molecules, underscore its importance in organic synthesis. Its ability to undergo transformations under mild conditions makes it a valuable compound in the development of antibiotics (Guobin Zhou et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

4-Acetoxy-2-azetidinone plays a crucial role in the synthesis of antibiotics, particularly carbapenem and penem types. Zhou et al. (2011) detail a practical synthesis method that is more economical and efficient, especially for large-scale production (Zhou et al., 2011). Mori et al. (1988) and (1991) have developed a new synthesis approach for optically pure this compound using electrochemical oxidation, which is a key intermediate for the synthesis of various biologically active β-lactam analogs, including thienamycin (Mori, Kagechika, Tohjima, & Shibasaki, 1988) (Mori, Kagechika, Sasai, & Shibasaki, 1991).

Chemical Reactions and Derivatives

Yu and Lee (2008) describe the use of this compound in reactions with organoindium reagent, leading to the selective production of 2-azetidinones with a 1,2,4,5-hexatetraen-3-yl group. This method is instrumental in synthesizing functional group-substituted 2-azetidinones through Diels-Alder reactions (Yu & Lee, 2008). Barrett et al. (1998) have explored the conversion of this compound into diverse β-lactam systems, demonstrating its versatility in creating complex molecular structures (Barrett et al., 1998).

Antibiotic Synthesis and Evaluation

Broccolo et al. (2006) report the synthesis of 4-alkyliden-azetidin-2-ones starting from 4-acetoxy-azetidinones, leading to promising antibiotic activity against multidrug-resistant pathogens (Broccolo et al., 2006). Zeng-ru (2010) discusses the synthesis methods of this compound, emphasizing its importance in preparing penem and carbapenem antibiotics and forecasting its market potential (Zeng-ru, 2010).

Other Chemical and Biological Applications

Nativi et al. (1990) describe the successful silylcupration and stannylcupration of 4-acetoxy-2-azetidinones, contributing to β-lactam chemistry and demonstrating diverse reactivity with electrophiles (Nativi, Ricci, & Taddei, 1990). Lee and Lee (2007) highlight the production of 2-azetidinones containing a 1,3-butadienyl-2-yl group, which are valuable for synthesizing functional group-substituted six-membered rings (Lee & Lee, 2007).

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Acetoxy-2-azetidinone is a highly versatile intermediate used in the synthesis of carbapenem and penem-type antibiotics . These antibiotics are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .

Mode of Action

It’s known that the compound is used as an intermediate in the synthesis of carbapenem and penem-type antibiotics . These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell death .

Biochemical Pathways

As an intermediate in the synthesis of carbapenem and penem-type antibiotics, it’s likely involved in the pathways related to bacterial cell wall synthesis .

Result of Action

As an intermediate in the synthesis of carbapenem and penem-type antibiotics, it contributes to the overall antibacterial activity of these drugs .

Action Environment

Like all chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

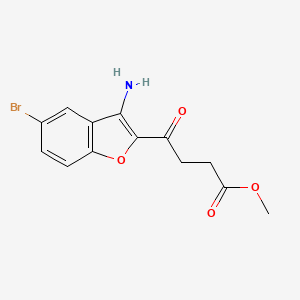

IUPAC Name |

(4-oxoazetidin-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYMQQDJCUHKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951247 | |

| Record name | 4-Hydroxy-2,3-dihydroazet-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28562-53-0 | |

| Record name | 4-Acetoxy-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28562-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxoazetidinium 4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028562530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2,3-dihydroazet-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoazetidinium 4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-acetoxy-2-azetidinone?

A1: The molecular formula of this compound is C5H7NO3, and its molecular weight is 129.13 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided abstracts do not delve into detailed spectroscopic data, this compound can be characterized using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry. []

Q3: What is the significance of this compound in organic synthesis?

A3: this compound acts as a crucial precursor in the synthesis of carbapenem and penem antibiotics. Its structure allows for various modifications at the C-4 position, leading to diverse β-lactam derivatives. []

Q4: How does the acetoxy group at the C-4 position contribute to the synthetic utility of this compound?

A4: The acetoxy group acts as a leaving group, facilitating nucleophilic substitution reactions with various reagents. This allows for the introduction of different substituents at the C-4 position, crucial for developing novel β-lactam analogs. [, ]

Q5: What are some common reactions employed for the functionalization of this compound?

A5: Several reactions have been explored, including:

- Indium-mediated allylation: This reaction utilizes indium and allylic bromides to introduce allyl groups at the C-4 position, offering good yields under mild conditions. []

- Palladium/Indium-catalyzed allylation: This method employs a palladium catalyst and indium iodide to generate allylindium species in situ, leading to the formation of highly functionalized carbocyclic scaffolds. []

- Reaction with lithium enolates: This reaction allows for the introduction of various alkyl groups at the C-4 position, including those derived from benzophenone imine of glycine esters. [, ]

- Reformatsky reaction: This reaction utilizes zinc to promote the addition of α-haloesters to the carbonyl group of this compound, enabling the synthesis of β-hydroxy esters. []

- Propargylation: Using 3-methyl-1-tributylstannylallene in the presence of a Lewis acid enables the introduction of a propargyl group at the C-4 position, a key step in synthesizing 1β-methylcarbapenem. []

Q6: Can you provide examples of specific transformations of this compound to access important intermediates or target compounds?

A6:

- (3R,4R)-4-Acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a versatile synthon for carbapenems and penems, can be synthesized from L-threonine through a double azetidinone ring formation strategy. []

- The synthesis of dethiathienamycin has been achieved starting from (3S,4R)-4-allyl-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, showcasing the versatility of this compound as a starting point for complex carbapenem synthesis. []

- This compound can be converted to 4-alkenyloxy, 4-(N-allyltoluene-4-sulfonamido), 4-(allylthio), and 4-alkenyl-2-azetidinone systems, which are valuable intermediates in the synthesis of mono-, bi-, and tricyclic β-lactam arrays. []

Q7: What is the significance of stereocontrol in reactions involving this compound?

A7: The stereochemistry of the substituents on the azetidinone ring significantly influences the biological activity of β-lactam antibiotics. Controlling the stereochemistry during the synthesis of these compounds is crucial for obtaining the desired biological properties.

Q8: Are there any strategies to achieve diastereoselectivity in reactions with this compound?

A8:

- Employing tin(II) enolates of 3-acyl C-4-chiral 1,3-thiazolidine-2-thiones in alkylation reactions with this compound has demonstrated high diastereoselectivity. []

- The choice of Lewis acid in the propargylation reaction with 3-methyl-1-tributylstannylallene can influence the diastereoselectivity of the product formation. []

Q9: What factors influence the diastereoselectivity of reactions involving this compound?

A9:

- Steric hindrance: The size and orientation of the substituents on both the this compound and the incoming nucleophile can significantly impact the diastereoselectivity. []

- Lewis acid choice: Different Lewis acids can coordinate to the carbonyl group of this compound and the incoming nucleophile, influencing the transition state and the resulting stereochemistry. [, ]

- Reaction conditions: Factors like temperature, solvent, and additives can impact the reaction pathway and influence the diastereomeric ratio of the products. []

Q10: What is the biological relevance of this compound derivatives?

A10: Derivatives of this compound, specifically those containing the β-lactam ring, exhibit potent antibacterial activity. They target bacterial transpeptidases, enzymes essential for cell wall synthesis. []

Q11: Can you provide examples of β-lactam antibiotics derived from this compound?

A11: Thienamycin, imipenem, meropenem, and doripenem are examples of clinically important carbapenem antibiotics synthesized using this compound as a key building block. []

Q12: How does the structure of this compound derivatives relate to their biological activity?

A12: Modifications at the C-4 position of the azetidinone ring can significantly impact the following:

- Pharmacokinetic properties: Changes in lipophilicity, solubility, and metabolic stability can be influenced by the nature of the C-4 substituent, impacting the drug's absorption, distribution, metabolism, and excretion. []

- Spectrum of activity: Different substituents can alter the drug's affinity for various bacterial transpeptidases, influencing its effectiveness against different bacterial strains. []

- Resistance profile: Structural modifications can help overcome existing resistance mechanisms or potentially reduce the likelihood of developing new resistance. []

Q13: What are some future directions in research involving this compound?

A13:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[(3,4-dimethylanilino)-oxomethyl]amino]phenyl]-N-methylacetamide](/img/structure/B1196078.png)

![9a,11a-dimethyl-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-indeno[5,4-f]quinolin-1-amine](/img/structure/B1196080.png)

![4-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1196081.png)